Cas no 34582-31-5 (1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate)

1-tert-Butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate is a protected derivative of L-aspartic acid, featuring tert-butoxycarbonyl (Boc) and tert-butyl/methyl ester groups. This compound is particularly valuable in peptide synthesis and organic chemistry due to its orthogonal protecting groups, which allow selective deprotection under mild acidic or basic conditions. The Boc group ensures stability during reactions while enabling clean removal without side reactions. The chiral integrity of the (2S)-configuration is preserved, making it suitable for stereospecific applications. Its high purity and well-defined reactivity profile facilitate efficient incorporation into complex molecular architectures, particularly in pharmaceutical intermediates and bioactive compound synthesis. The compound’s stability under standard storage conditions further enhances its utility in laboratory and industrial settings.
1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate structure
34582-31-5 structure
Product Name:1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate
CAS No:34582-31-5
MF:C14H25NO6
MW:303.351404905319
MDL:MFCD27578269
CID:2943094
PubChem ID:10913707
Update Time:2025-08-02

1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl 4-methyl N-(tert-butyloxycarbonyl)-L-aspartate
    • (S)-1-tert-butyl 4-methyl N-tert-butoxycarbonylaspartate;
    • 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate
    • 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
    • DTXSID501143935
    • 1-tert-Butyl 4-Methyl (2S)-2-(Boc-amino)-butanedioate
    • 1-O-tert-butyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
    • 34582-31-5
    • SCHEMBL24313584
    • L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(1,1-dimethylethyl)4-methyl ester
    • 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
    • 1-tert-butyl4-methyl(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
    • MDL: MFCD27578269
    • Inchi: 1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m0/s1
    • InChI Key: VQBQQLCEXJJCSY-VIFPVBQESA-N
    • SMILES: O(C([C@H](CC(=O)OC)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 303.16800
  • Monoisotopic Mass: 303.16818752Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 90.9Ų

Experimental Properties

  • PSA: 90.93000
  • LogP: 2.17540

1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate Pricemore >>

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1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate Suppliers

Amadis Chemical Company Limited
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(CAS:34582-31-5)1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate
Order Number:A1022352
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:27
Price ($):311.0
Email:sales@amadischem.com

Additional information on 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate

Recent Advances in the Application of 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate (CAS: 34582-31-5) in Chemical Biology and Pharmaceutical Research

The compound 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate (CAS: 34582-31-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tert-butyl and methyl ester-protected glutamic acid derivative structure, serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases. The compound's unique chemical properties, including its stability and reactivity, make it an invaluable tool for researchers aiming to explore new drug candidates and biochemical pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate as a key building block in the synthesis of a series of glutamine analogs. These analogs demonstrated potent inhibitory effects on cancer cell proliferation by targeting glutaminase, an enzyme critical for tumor metabolism. The study employed a combination of molecular docking and in vitro assays to validate the compound's efficacy, revealing a promising avenue for the development of next-generation anticancer therapies. The findings underscore the compound's potential as a versatile scaffold for drug discovery.

Another notable application of 34582-31-5 was reported in a recent Nature Communications article, where it was used to develop neuroprotective agents. The study focused on modifying the compound's structure to enhance its blood-brain barrier permeability, a critical factor in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The resulting derivatives exhibited significant neuroprotective effects in preclinical models, reducing oxidative stress and neuronal apoptosis. This research highlights the compound's adaptability and its role in addressing some of the most challenging aspects of neurological drug development.

Beyond its therapeutic applications, 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate has also been employed in the study of enzyme mechanisms. A recent paper in Biochemistry detailed its use as a substrate analog to investigate the catalytic mechanisms of aspartate aminotransferase. The study provided new insights into the enzyme's active site dynamics and substrate specificity, contributing to a deeper understanding of amino acid metabolism. Such fundamental research not only advances biochemical knowledge but also informs the design of enzyme inhibitors with potential therapeutic applications.

In conclusion, the compound 1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate (CAS: 34582-31-5) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its demonstrated efficacy in various therapeutic contexts, makes it a valuable asset for researchers. Future studies are expected to further explore its potential, particularly in the development of targeted therapies and the elucidation of complex biochemical pathways. As the field progresses, this compound is likely to remain at the forefront of innovative drug discovery and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34582-31-5)1-tert-butyl 4-methyl (2S)-2-{(tert-butoxy)carbonylamino}butanedioate
A1022352
Purity:99%
Quantity:1g
Price ($):311.0
Email